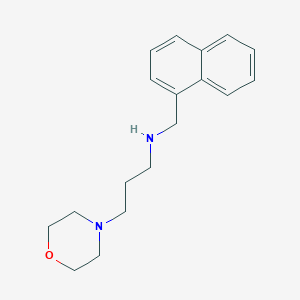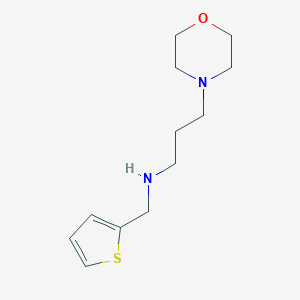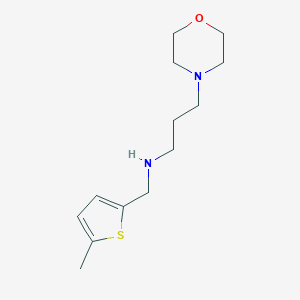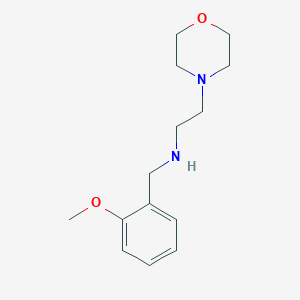
N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine is a compound that features a thiophene ring substituted with a methyl group at the 3-position and a morpholinopropan-1-amine moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The methyl group is introduced at the 3-position of the thiophene ring through electrophilic substitution reactions.
Attachment of the Morpholinopropan-1-amine Moiety: This step involves the nucleophilic substitution of the thiophene derivative with morpholinopropan-1-amine under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine group, converting it to secondary or tertiary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the amine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary and tertiary amines, and various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials
Wirkmechanismus
The mechanism of action of N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring and the amine moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((5′-Methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Known for its urease inhibition activity.
3-Methylthiophene-2-carbaldehyde: A precursor in the synthesis of various thiophene derivatives.
Uniqueness
N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine is unique due to its specific substitution pattern and the presence of the morpholinopropan-1-amine moiety, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Eigenschaften
CAS-Nummer |
289488-34-2 |
|---|---|
Molekularformel |
C13H22N2OS |
Molekulargewicht |
254.39g/mol |
IUPAC-Name |
N-[(3-methylthiophen-2-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C13H22N2OS/c1-12-3-10-17-13(12)11-14-4-2-5-15-6-8-16-9-7-15/h3,10,14H,2,4-9,11H2,1H3 |
InChI-Schlüssel |
HWBHEQHKHWRRKN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CNCCCN2CCOCC2 |
Kanonische SMILES |
CC1=C(SC=C1)CNCCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)
![3,4,4,21,21-pentamethyl-11,14-diazapentacyclo[12.7.0.03,11.05,10.015,20]henicosa-1,5,7,9,15,17,19-heptaene](/img/structure/B511031.png)



![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B511056.png)
![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)
![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)


![Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B511065.png)
![{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511066.png)
![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B511085.png)
![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)
